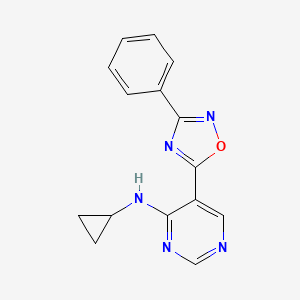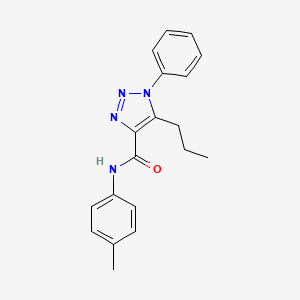![molecular formula C22H22N2O3S B2783779 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 2034386-73-5](/img/structure/B2783779.png)
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione moiety, a pyrrolidine ring, and a diphenylpropanoyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazolidin-2,4-dione (TZD) analogues are known to improve insulin resistance through PPAR-γ receptor activation and inhibit cytoplasmic Mur ligases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Tzd analogues are known to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .
Result of Action
Compounds with similar structures have shown varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Biochemical Analysis
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety in 3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione plays a central role in its biochemical functioning . TZD analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
For instance, TZD analogues can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the known actions of TZD analogues, it can be inferred that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of thiazolidine-2,4-dione with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A core structure shared with the compound, known for its hypoglycemic activity.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, often used in drug discovery for their diverse biological activities.
Diphenylpropanoyl derivatives: Compounds containing the diphenylpropanoyl group, studied for their potential therapeutic properties.
Uniqueness
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This unique structure allows it to interact with multiple targets and exhibit diverse activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-20(23-12-11-18(14-23)24-21(26)15-28-22(24)27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQOJPGISPWSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)
![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)
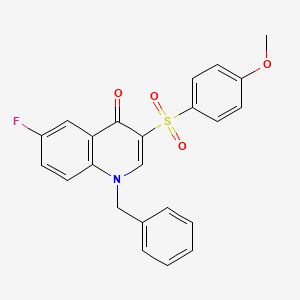
![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783702.png)
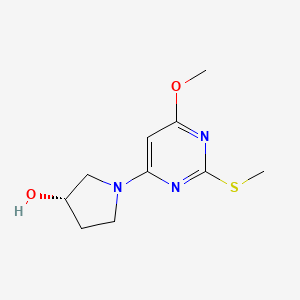
![1-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2783706.png)
![methyl 2-(2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2783707.png)

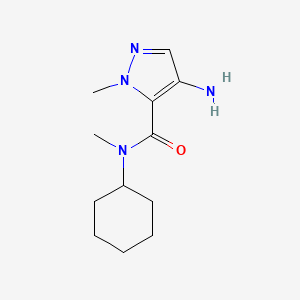
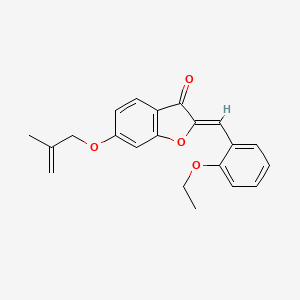
![ethyl 2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2783715.png)

